tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
CAS No.:
Cat. No.: VC13723315
Molecular Formula: C13H20BrN3O3
Molecular Weight: 346.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BrN3O3 |
|---|---|
| Molecular Weight | 346.22 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(4-bromopyrazol-1-yl)methyl]morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C13H20BrN3O3/c1-13(2,3)20-12(18)16-4-5-19-11(8-16)9-17-7-10(14)6-15-17/h6-7,11H,4-5,8-9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | JUOUDFQDTHPSAN-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2C=C(C=N2)Br |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(C=N2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(C=N2)Br |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure integrates three key components: a morpholine ring, a 4-bromopyrazole substituent, and a tert-butyl carboxylate group. The morpholine ring adopts a chair conformation, with the (2S)-configured carbon atom bearing the pyrazole-methyl group, as indicated by the stereodescriptor in its IUPAC name. The bromine atom at the pyrazole’s 4-position enhances electrophilic reactivity, enabling cross-coupling reactions critical for further derivatization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data from synthesis protocols reveal distinct signals:
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.48 (s, 1H) and 7.46 (s, 1H) correspond to the pyrazole’s aromatic protons, while the morpholine’s methylene groups resonate between δ 3.27–2.75 and 4.35–4.20 .
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Stereochemical Confirmation: The [α]D²⁵ value and chiral chromatography validate the (2S) configuration, crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀BrN₃O₃ |
| Molecular Weight | 346.22 g/mol |
| IUPAC Name | tert-Butyl (2S)-2-[(4-bromopyrazol-1-yl)methyl]morpholine-4-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCOC@@HCN2C=C(C=N2)Br |
| LogP (iLOGP) | 3.17 |
| Topological Polar Surface | 47.36 Ų |
Synthesis and Optimization Strategies
Nucleophilic Substitution Routes
The tert-butyl ester group is typically introduced via Boc protection of morpholine. A common strategy involves reacting 4-bromopyrazole with a morpholine derivative under basic conditions. For example, cesium carbonate in N-methylpyrrolidone (NMP) at 80°C yields the product in 77% efficiency . Alternative protocols using sodium hydride in dimethylformamide (DMF) achieve moderate yields (45–58%), with purification via silica gel chromatography .
Comparative Reaction Conditions
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| Cs₂CO₃, NMP | NMP | 80°C | 77% |
| NaH, DMF | DMF | 100°C | 45% |
| TFA, CH₂Cl₂ | CH₂Cl₂ | RT | 77% |
Mechanistic Insights: The reaction proceeds via deprotonation of 4-bromopyrazole by a strong base (e.g., NaH), followed by nucleophilic attack on the morpholine sulfonate intermediate. The tert-butyl group remains intact under these conditions, serving as a protecting group for the morpholine nitrogen .
Stereochemical Control
The (2S) configuration is preserved through chiral resolution or asymmetric synthesis. Chiral auxiliaries or enantioselective catalysts ensure high enantiomeric excess, though specific details remain proprietary in published protocols.
Applications in Organic Synthesis
Intermediate for Drug Candidates
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, Suzuki-Miyaura coupling of the bromopyrazole with boronic acids introduces aryl groups for target modulation .
Protecting Group Strategy
The tert-butyl ester facilitates temporary protection of the morpholine nitrogen during multi-step syntheses, later removed via acidic hydrolysis (e.g., trifluoroacetic acid) .
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